5-Fluoro-3-azabicyclo[3.1.1]heptan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-3-azabicyclo[3.1.1]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FNO/c7-6-1-4(2-6)5(9)8-3-6/h4H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNISDHXTVXVEJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CNC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Conformational Analysis of 5 Fluoro 3 Azabicyclo 3.1.1 Heptan 2 One Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the structural elucidation of novel chemical entities. For fluorinated azabicyclic compounds, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a complete picture of the molecular structure, connectivity, and functional group composition.
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For derivatives of 5-Fluoro-3-azabicyclo[3.1.1]heptan-2-one, a suite of 1D and 2D NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, is required for unambiguous assignment.
¹H NMR: The proton NMR spectrum provides information on the number of different proton environments and their neighboring atoms. The bicyclic structure results in a complex spectrum with distinct signals for axial and equatorial protons, further complicated by diastereotopicity. Key features include signals for the CH₂ groups of the cyclobutane (B1203170) and piperidinone rings and the bridgehead protons. The chemical shifts are influenced by the electronegativity of the adjacent fluorine and nitrogen atoms.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the lactam typically appears significantly downfield (~170-180 ppm). The carbon atom bearing the fluorine (C-5) exhibits a large one-bond coupling constant (¹JCF), which is a characteristic feature.
¹⁹F NMR: As fluorine has a spin of I = ½, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. nih.gov The ¹⁹F spectrum for this compound would show a signal whose chemical shift and coupling to adjacent protons (²JHF and ³JHF) are diagnostic of the fluorine's stereochemical orientation (endo vs. exo).
2D NMR Techniques: For a complete and unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.
COSY establishes proton-proton coupling networks, helping to trace the connectivity through the bicyclic skeleton.
HSQC correlates directly bonded proton and carbon atoms.
HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the molecular framework. nih.gov
The following table summarizes the expected NMR data for a representative derivative, methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate. chemicalbook.com
| Nucleus | Technique | Expected Chemical Shift (ppm) | Key Correlations / Coupling |
| ¹H | 1D NMR | 1.5 - 4.5 | Complex multiplets due to rigid bicyclic system. Diastereotopic protons on CH₂ groups will show distinct signals and geminal coupling. |
| ¹³C | 1D NMR | 20 - 70 (Aliphatic C), ~90 (C-F), 170-175 (C=O) | C-5 will appear as a doublet due to ¹JCF coupling. |
| ¹⁹F | 1D NMR | -160 to -200 | Signal will be split into a multiplet due to coupling with neighboring protons. |
| ¹H-¹H | COSY | N/A | Cross-peaks will confirm the connectivity of protons within the cyclobutane and piperidinone rings. |
| ¹H-¹³C | HSQC | N/A | Correlation of each proton signal to its directly attached carbon. |
| ¹H-¹³C | HMBC | N/A | Correlations from methyl ester protons to the ester carbonyl and C-1; correlations from H-4 to C-2 (lactam carbonyl) and C-5. nih.gov |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula. nih.gov
For this compound (C₆H₈FNO), the expected monoisotopic mass is approximately 129.05899 u. shachemlin.com Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. The fragmentation pattern observed in the mass spectrum can also provide structural information. Typical fragmentation pathways for this class of compounds might include the loss of carbon monoxide (CO) from the lactam ring, or cleavage of the cyclobutane ring.
| Technique | Parameter | Expected Value/Observation |
| HRMS (ESI) | [M+H]⁺ | ~130.0668 u |
| MS/MS | Fragmentation | Loss of CO (28 u), loss of HF (20 u), retro-[2+2] cycloaddition pathways. |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by characteristic absorption bands.
The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the β-lactam ring, which is expected to appear at a relatively high frequency (typically >1730 cm⁻¹) due to ring strain. Another key feature is the C-F stretching vibration, which typically appears in the 1000-1400 cm⁻¹ region. nih.gov The N-H stretching vibration of the secondary amide would be observed as a band in the 3200-3400 cm⁻¹ region.
| Functional Group | Vibration Mode | Expected Absorption Range (cm⁻¹) |
| Amide N-H | Stretch | 3200 - 3400 |
| C-H (sp³) | Stretch | 2850 - 3000 |
| Lactam C=O | Stretch | 1730 - 1760 |
| C-F | Stretch | 1000 - 1400 |
X-ray Crystallography for Absolute Stereochemistry and Conformation
While NMR provides the structure in solution, single-crystal X-ray crystallography provides definitive, unambiguous proof of the molecular structure in the solid state. pwr.edu.pl This technique is the gold standard for determining the absolute stereochemistry of chiral centers and provides precise data on bond lengths, bond angles, and torsional angles. researchgate.net
For a derivative of this compound, a successful crystallographic analysis would:
Confirm the connectivity of the atoms.
Establish the relative stereochemistry of all chiral centers, including the orientation of the fluorine atom.
Allow for the determination of the absolute configuration if a chiral derivative is used or if anomalous dispersion methods are employed.
Provide detailed insight into the conformation of the bicyclic ring system, including the degree of puckering in the four- and six-membered rings and any intramolecular interactions.
This data is invaluable for validating computational models and understanding the molecule's three-dimensional shape, which governs its biological activity.
Chiroptical Methods for Enantiomeric Purity Assessment
Since this compound is a chiral molecule, methods to determine its enantiomeric purity or enantiomeric excess (ee) are crucial. thieme-connect.de Chiroptical methods exploit the differential interaction of enantiomers with polarized light.
Polarimetry: This classical technique measures the rotation of plane-polarized light by a chiral sample. While convenient, its accuracy can be limited for compounds with low specific rotation or for samples that are nearly racemic. dokumen.pub
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light, particularly for molecules with a chromophore near a stereocenter. The lactam carbonyl group in the title compound could serve as a chromophore, potentially allowing CD to be used for stereochemical studies.
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most reliable and widely used methods for determining enantiomeric purity. thieme-connect.de The enantiomers are separated on a chiral stationary phase (CSP), and the relative areas of the two peaks give a precise measure of the enantiomeric excess. researchgate.net A validated chiral HPLC method would be essential for quality control during the synthesis and purification of a single enantiomer of this compound.
Conformational Dynamics of the Azabicyclo[3.1.1]heptane Ring System
The bicyclo[3.1.1]heptane ring system is a strained and conformationally rigid structure. Its low-energy conformation can be compared to that of norbornane. uci.edu The six-membered ring in the 3-azabicyclo[3.1.1]heptane system is forced into a conformation that resembles a flattened chair or a boat, depending on the substitution pattern.
Computational modeling, in conjunction with variable-temperature NMR studies, can be used to probe the conformational dynamics. The presence of the sp²-hybridized carbonyl carbon in the lactam ring and the bulky fluorine substituent will significantly influence the ring's preferred conformation. The fluorine atom can adopt either an endo or exo position, and these two diastereomers would have distinct energies and spectroscopic properties. Understanding the energetic barrier to ring-flipping and the equilibrium between different conformers is key to rationalizing the molecule's reactivity and its interaction with biological macromolecules. uni-regensburg.de
Analysis of Strain and Ring Puckering
The 3-azabicyclo[3.1.1]heptane core is characterized by considerable inherent strain due to the fusion of a six-membered piperidone ring and a four-membered cyclobutane ring. libretexts.orglibretexts.org This fusion forces the bond angles to deviate significantly from the ideal tetrahedral (109.5°) and trigonal planar (120°) geometries, leading to both angle strain and torsional strain. libretexts.org
| Structural Feature | Contributing Factor | Consequence | Method of Analysis |
|---|---|---|---|
| Angle Strain | Fused cyclobutane and piperidone rings | Bond angles deviate from ideal sp³ values (e.g., ~88° in cyclobutane portion) | X-ray Crystallography, Computational Modeling |
| Torsional Strain | Eclipsing interactions on the cyclobutane ring | Ring puckering to achieve a more staggered arrangement | NMR Spectroscopy, Molecular Dynamics |
| Transannular Strain | Steric interactions between atoms across the bicyclic system | Adoption of a specific distorted conformation to minimize repulsion | Computational Energy Minimization |
Influence of the Fluorine Substituent on Conformation
The introduction of a highly electronegative fluorine atom at the 5-position profoundly impacts the conformational preferences of the bicyclic system through powerful stereoelectronic effects. wikipedia.org These effects arise from the interactions between the orbitals of the carbon-fluorine (C-F) bond and adjacent bonding or non-bonding orbitals. wikipedia.orgresearchgate.net
Furthermore, dipole-dipole interactions between the highly polar C-F bond and the lactam carbonyl (C=O) group also play a crucial role. The molecule will orient itself to minimize the repulsion between these dipoles, further restricting conformational freedom. These combined stereoelectronic forces can "lock" the molecule into a well-defined, low-energy conformation, a strategy often exploited in drug design to pre-organize a molecule for optimal binding to a biological target. acs.org
| Stereoelectronic Interaction | Description | Effect on Conformation |
|---|---|---|
| Hyperconjugation (Gauche Effect) | Donation of electron density from an adjacent σC-H orbital to the σ*C-F anti-bonding orbital. acs.orgmdpi.com | Stabilizes a gauche arrangement of the F-C5-C6-N fragment, influencing ring puckering. |
| Dipole-Dipole Interaction | Electrostatic interaction between the partial negative charge on fluorine and the partial positive charge on the carbonyl carbon. | Favors conformations that minimize the alignment of the C-F and C=O bond dipoles. |
| Steric Repulsion | Repulsion between the fluorine atom and other atoms, particularly those on the opposite side of the ring (transannular). | Disfavors conformations where the fluorine is in close proximity to other bulky groups. |
Diastereomeric Analysis and Separation (cis/trans isomers)
The presence of the fluorine substituent at the C5 position, relative to the C1-C7 methylene (B1212753) bridge, results in the formation of two diastereomers: cis and trans. These stereoisomers are distinct chemical entities with different spatial arrangements and, consequently, different physical, chemical, and biological properties. jeeadv.ac.in
Analysis of these diastereomers relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR. nih.govnih.gov The fluorine nucleus is an excellent NMR probe due to its 100% natural abundance and high sensitivity. nih.gov The chemical shift of the fluorine atom (δ ¹⁹F) will be different for the cis and trans isomers due to their distinct electronic environments. More importantly, through-bond J-couplings between fluorine and nearby protons (e.g., ³JHF) or carbons (e.g., ¹JCF, ²JCF) are highly sensitive to the dihedral angle between the coupled nuclei. rsc.orgscilit.com These coupling constants provide definitive information about the relative stereochemistry. For unambiguous structural confirmation, single-crystal X-ray crystallography is the gold standard, providing precise bond lengths, bond angles, and the absolute configuration of the molecule in the solid state. nih.govacs.org
Separation of the cis and trans diastereomers is typically achieved using chromatographic techniques. nih.govnih.gov High-Performance Liquid Chromatography (HPLC), often on a chiral stationary phase or a reversed-phase column, can exploit the subtle differences in polarity and shape between the two isomers to achieve separation. nih.govrsc.org The more linear or accessible structure of one isomer may lead to different retention times compared to the other. nih.gov For larger-scale preparations, column chromatography on silica (B1680970) gel can also be effective. The successful separation is crucial for evaluating the distinct properties of each individual diastereomer.
| Parameter | Analytical Technique | Expected Difference Between cis and trans Isomers |
|---|---|---|
| Chemical Shift (δ) | ¹⁹F NMR, ¹H NMR, ¹³C NMR | Distinct chemical shifts for F, H, and C nuclei near the C5 position due to different magnetic environments. |
| Coupling Constants (J) | NMR Spectroscopy | Different values for ³JHF and ²JCF coupling, which are dependent on the dihedral angle (Karplus relationship). |
| Retention Time (Rt) | HPLC, GC | Different retention times due to variations in polarity and interaction with the stationary phase. |
| Crystal Packing | X-ray Crystallography | Potentially different crystal lattice structures and unit cell dimensions. |
Chemical Reactivity and Synthetic Transformations of the Azabicyclo 3.1.1 Heptan 2 One Scaffold
Reactions at the Carbonyl Moiety (C-2)
The carbonyl group at the C-2 position is a cyclic amide, or lactam, which is a key site for chemical modification. The reactivity of this group is central to diversifying the scaffold.
One of the primary transformations is the reduction of the lactam . While direct reduction of 5-fluoro-3-azabicyclo[3.1.1]heptan-2-one is not extensively detailed, analogous transformations on related structures, such as 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, have been performed. chemrxiv.org In these cases, reducing agents like borane (B79455) dimethyl sulfide (B99878) complex (BH₃·Me₂S) are effective in converting the amide carbonyls into methylene (B1212753) groups. chemrxiv.org This reaction effectively removes the carbonyl oxygen, yielding the corresponding saturated 3-azabicyclo[3.1.1]heptane core. Such a reduction is a crucial step for accessing the fully saturated bicyclic amine scaffold from the lactam precursor.
The lactam can also undergo hydrolysis under acidic or basic conditions to open the ring, yielding a substituted cyclobutane (B1203170) amino acid. Furthermore, the carbonyl group can be targeted by potent nucleophiles like organolithium or Grignard reagents, though such reactions can be complex with strained bicyclic systems.
| Reaction Type | Reagent/Conditions | Product Type | Significance |
|---|---|---|---|
| Lactam Reduction | BH₃·Me₂S | Saturated Azabicycloheptane | Access to the core amine scaffold chemrxiv.org |
| Hydrolysis | Acid or Base (e.g., HCl, NaOH) | Cyclobutane Amino Acid | Ring-opening to functionalized monocyclic systems |
Functionalization at the Nitrogen Atom (N-3)
The nitrogen atom at the N-3 position is a secondary amine within the lactam structure, possessing a lone pair of electrons that allows it to act as a nucleophile. This enables a variety of functionalization reactions.
Common transformations include N-alkylation and N-acylation . For instance, the nitrogen can be protected with common protecting groups like the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemrxiv.org This is often a necessary step before performing other transformations on the molecule. Alkylation with reagents such as benzyl (B1604629) bromide can be achieved to introduce a benzyl group, a reaction demonstrated on related intermediates in the synthesis of 3-azabicyclo[3.1.1]heptane derivatives. chemrxiv.org These reactions typically proceed under basic conditions to deprotonate the nitrogen, enhancing its nucleophilicity.
The nucleophilicity of the nitrogen is, however, tempered by two factors. First, as part of an amide, the lone pair has reduced availability due to resonance with the adjacent carbonyl group. libretexts.org Second, the strong electron-withdrawing inductive effect of the fluorine atom at C-5 further decreases the electron density on the nitrogen, thereby reducing its basicity and nucleophilicity. acs.orgmasterorganicchemistry.com
Reactivity of the Fluorine Substituent at C-5
The C-F bond is the strongest single bond to carbon, making the fluorine substituent at C-5 generally unreactive towards substitution. hyphadiscovery.com
Direct nucleophilic substitution of the fluorine atom on the sp³-hybridized C-5 is exceptionally challenging and unlikely to occur under standard conditions. The strength of the C-F bond (bond dissociation energy ~109 kcal/mol) makes it a very poor leaving group. hyphadiscovery.comacs.org Unlike other halogens such as bromine or chlorine, fluoride (B91410) is not readily displaced by common nucleophiles. While enzymatic cleavage of C-F bonds can occur in biological systems, chemical methods for heterolytic cleavage on such an unactivated aliphatic scaffold are not facile. hyphadiscovery.comacs.orgnih.gov Therefore, the fluorine atom is generally considered a stable substituent on this scaffold.
The primary role of the fluorine atom at C-5 is to modulate the electronic properties of the molecule. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect). acs.org
This effect has several important consequences:
Reduced Basicity of Nitrogen (N-3): The inductive effect lowers the electron density on the nearby nitrogen atom, making its lone pair less available for protonation. acs.orgyuntsg.com This results in a lower pKa for the conjugate acid of the corresponding amine compared to its non-fluorinated analog. nih.gov
Altered Acidity of Adjacent Protons: The electron-withdrawing nature of fluorine can increase the acidity of C-H bonds on adjacent carbons (C-4 and C-6), potentially influencing their reactivity in base-mediated reactions.
Modulation of Lipophilicity: The introduction of fluorine can alter the molecule's lipophilicity (LogP), which is a critical parameter in drug design. nih.gov
Metabolic Stability: Replacing a C-H bond with a C-F bond can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability of the molecule. nih.govmit.edu
| Property | Effect of Fluorine | Underlying Cause |
|---|---|---|
| Basicity of N-3 | Decreased | Strong inductive electron-withdrawal (-I effect) acs.orgyuntsg.com |
| Reactivity of C-F Bond | Low (inert) | High C-F bond dissociation energy hyphadiscovery.com |
| Metabolic Stability | Increased | Blocking of C-H oxidation sites nih.gov |
Transformations of the Cyclobutane Ring System
The strained four-membered cyclobutane ring of the bicyclo[3.1.1]heptane system offers unique opportunities for chemical transformations. While ring-opening reactions can occur under certain harsh conditions like catalytic hydrogenation at high temperatures, a more subtle and powerful transformation is the selective functionalization of C-H bonds. pharmaguideline.com
Recent advances have demonstrated the feasibility of palladium-catalyzed transannular C–H functionalization on the azabicyclo[3.1.1]heptane scaffold. acs.orgnih.gov This methodology allows for the direct arylation of unactivated C-H bonds within the bicyclic system. The reaction typically involves a palladium catalyst and a suitable ligand, such as a pyridine- or quinoline-carboxylate, which can significantly increase the reaction rate and yield. acs.orgnih.gov This strategy enables the late-stage introduction of aryl groups onto the cyclobutane portion of the scaffold, providing a powerful tool for creating diverse analogs.
Derivatization for Introduction of Diverse Functional Groups
The various reactive sites on the this compound scaffold allow for extensive derivatization. Synthetic strategies often employ a combination of the reactions described above to build molecular complexity.
An efficient approach to the synthesis of diverse 3-azabicyclo[3.1.1]heptane derivatives starts from a functionalized cyclobutane precursor, which undergoes intramolecular cyclization to form the bicyclic core. chemrxiv.orgchemrxiv.org For example, a key intermediate like 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione can be synthesized on a multigram scale. chemrxiv.org From this intermediate, a wide array of derivatives can be accessed:
The amino group can be acylated or alkylated.
The dione (B5365651) can be selectively reduced.
The resulting scaffold can be further modified, leading to the synthesis of monoprotected bicyclic diamines, which are valuable building blocks in medicinal chemistry. chemrxiv.org
Furthermore, direct C-H functionalization provides a complementary route to introduce substituents, particularly aryl groups, onto the carbon framework of the cyclobutane ring. acs.orgnih.govacs.org This method is particularly valuable for late-stage diversification, allowing for the rapid generation of analogs from a common intermediate.
Computational and Theoretical Investigations of 5 Fluoro 3 Azabicyclo 3.1.1 Heptan 2 One
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and thermodynamic stability of molecules. For a compound such as 5-Fluoro-3-azabicyclo[3.1.1]heptan-2-one, these calculations can map the electron density distribution, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and generate an electrostatic potential map.
The presence of a highly electronegative fluorine atom is predicted to significantly influence the molecule's electronic properties. acs.org It creates a region of negative electrostatic potential near the fluorine atom and positive potential elsewhere, which is crucial for determining intermolecular interactions. DFT calculations, such as those performed on the related compound 5-fluorouracil (B62378) using the B3LYP/6-311++G(d,p) level of theory, are used to determine stabilization energies. researchgate.net Such analyses for this compound would reveal its intrinsic stability and the energy of its frontier orbitals (HOMO and LUMO), which are key indicators of its chemical reactivity. researchgate.net
Table 1: Key Parameters from Quantum Chemical Calculations
| Parameter | Information Provided | Relevance to this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicts susceptibility to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicts susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and electronic stability. A larger gap implies higher stability. |
| Electrostatic Potential | 3D map of charge distribution on the molecule's surface. | Highlights electron-rich (negative) and electron-poor (positive) regions, predicting sites for non-covalent interactions. |
| Stabilization Energy | The energy released upon formation of the molecule from its constituent atoms. | Quantifies the thermodynamic stability of the molecular structure. |
Conformational Analysis via Molecular Mechanics and Dynamics Simulations
The three-dimensional structure of this compound is rigid due to its bicyclic nature, yet it possesses a degree of flexibility that can be explored through conformational analysis. Molecular mechanics (MM) and molecular dynamics (MD) simulations are the primary tools for this purpose.
Molecular mechanics methods, using force fields like MMFF94s, can generate and rank various low-energy conformers of a molecule. sciforum.net For the bicyclo[3.1.1]heptane core, conformations are typically restricted. Studies on analogous bicyclic systems, such as bicyclo[3.3.1]nonanes, reveal preferences for specific arrangements like chair-chair or boat-chair conformations to minimize steric strain and repulsive interactions. rsc.org
Molecular dynamics simulations provide a time-resolved understanding of the molecule's behavior, showing how it flexes, vibrates, and interacts with its environment (e.g., a solvent) over time. dovepress.comlambris.com An MD simulation would reveal the most stable conformations of this compound in a solution, the dynamics of its flexible regions, and the stability of any intramolecular hydrogen bonds. sciforum.net
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is crucial for investigating the mechanisms of chemical reactions, including the synthesis or degradation of this compound. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy pathway from reactants to products.
A key aspect of this analysis is the identification and characterization of transition states—the high-energy structures that exist fleetingly at the peak of the reaction barrier. The energy of the transition state determines the activation energy and, consequently, the reaction rate. beilstein-journals.org For example, the synthesis of azabicycloalkane cores often involves cycloaddition or transannular C-H functionalization reactions. scispace.comnih.gov Theoretical studies of these pathways would involve locating the transition state structures and calculating their energies to understand the reaction's feasibility, kinetics, and stereoselectivity. beilstein-journals.org Factors other than aromaticity, such as steric and electronic effects, often govern the barrier heights in these complex reactions. beilstein-journals.org
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)
Quantum chemical calculations can accurately predict various spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. This predictive capability is invaluable for structure verification and interpretation of experimental data.
For this compound, theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The predicted chemical shifts can be compared with experimental data from related compounds, such as methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate, to confirm the molecular structure. chemicalbook.com The fluorine atom's strong electron-withdrawing effect is expected to cause significant downfield shifts for nearby carbon and proton nuclei. Computational methods can precisely model these effects, aiding in the assignment of complex spectra. Standard tables of NMR shifts for common impurities and solvents are often used as references in these analyses. sigmaaldrich.com
Table 2: Predicted NMR Chemical Shift Influences
| Nucleus | Predicted Influence of Fluorine | Rationale |
| ¹H NMR | Protons on the same or adjacent carbons will show coupling (J-coupling) and experience a downfield shift. | Through-bond and through-space electronic effects of the electronegative fluorine atom. |
| ¹³C NMR | The carbon atom directly bonded to fluorine (C-F) will exhibit a large downfield shift and a significant ¹JCF coupling constant. | The strong deshielding effect of fluorine and direct spin-spin coupling. |
| ¹⁹F NMR | The chemical shift will be characteristic of an aliphatic fluorine, with coupling to nearby protons. | The electronic environment around the fluorine nucleus. |
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to structure-based drug design. If this compound were to be investigated as a potential drug candidate, docking studies would be performed to predict its binding affinity and mode within the active site of a target protein.
The process involves preparing the 3D structures of both the ligand and the receptor. A docking algorithm then samples a large number of possible binding poses and uses a scoring function to rank them, with lower binding energy scores typically indicating more favorable interactions. dovepress.com For instance, studies on 5-fluorouracil and its analogues have used docking to investigate their binding to targets like the SARS-CoV-2 main protease, revealing binding energies ranging from -4.8 to -7.9 kcal/mol. dovepress.com
A detailed analysis of the best-docked pose for this compound would identify key interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, that stabilize the ligand-receptor complex. mdpi.com These insights are critical for optimizing the ligand's structure to improve its binding affinity and selectivity. nih.gov
Role As a Versatile Building Block in Advanced Organic Synthesis
Construction of Conformationally Constrained Scaffolds
The inherent rigidity of the 3-azabicyclo[3.1.1]heptane core makes it an exceptional template for the synthesis of conformationally constrained scaffolds. This structural rigidity is highly sought after in drug design as it can lead to increased binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The bicyclic system of 5-Fluoro-3-azabicyclo[3.1.1]heptan-2-one locks the cyclohexane (B81311) chair and boat conformations into a fixed arrangement, providing precise control over the spatial orientation of substituents.
Researchers have utilized related azabicyclo[3.1.1]heptane systems to create novel scaffolds that mimic the conformations of bioactive peptides and other natural products. For instance, the synthesis of 3-substituted 6-azabicyclo[3.1.1]heptanes has been shown to produce advanced analogues of piperidine (B6355638) and smaller homologues of tropane. nih.gov These structures serve as three-dimensional analogues of common piperidine chair conformers or can stabilize unusual "boat" conformations, depending on the stereochemistry of the substituents. nih.govresearchgate.net The introduction of a fluorine atom at the 5-position, as in the title compound, further influences the electronic properties and conformational preferences of the scaffold, offering a tool for fine-tuning molecular shape and polarity.
Applications in the Synthesis of Saturated Heterocyclic Bioisosteres
Bioisosteric replacement is a key strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of lead compounds. Saturated heterocycles are often used to replace aromatic rings to enhance properties like solubility and metabolic stability, a concept often referred to as "escaping from flatland". The 3-azabicyclo[3.1.1]heptane framework has proven to be a particularly effective bioisostere for several important heterocyclic systems.
As Piperidine Isosteres
The 3-azabicyclo[3.1.1]heptane core is a nonclassical isostere of piperidine, a ubiquitous motif in pharmaceuticals. researchgate.netresearchgate.net The rigid bicyclic structure mimics the spatial arrangement of substituents on a piperidine ring but with significantly reduced conformational flexibility. researchgate.net Analysis of molecular structures has revealed that the conformational restriction can stabilize both boat and distorted chair conformations of the piperidine ring within the bicyclic system. researchgate.net This allows for the creation of piperidine analogues with unique three-dimensional shapes that can explore different regions of a binding pocket. The synthesis of 3-substituted 6-azabicyclo[3.1.1]heptanes has been developed on a large scale, providing access to these valuable building blocks for drug discovery programs. nih.gov
As Pyridine (B92270) Isosteres
In a significant advancement, the 3-azabicyclo[3.1.1]heptane scaffold has been identified as a saturated bioisostere of the pyridine ring. researchgate.netchemrxiv.orgresearchgate.net Crystallographic analysis has demonstrated a high degree of similarity in the geometric parameters between the 3-azabicyclo[3.1.1]heptane core and a pyridine ring. chemrxiv.org This bioisosteric replacement has been successfully applied in the modification of existing drugs. For example, replacing the pyridine ring in the antihistamine drug Rupatadine with a 3-azabicyclo[3.1.1]heptane core resulted in a dramatic improvement in key physicochemical properties, including solubility, metabolic stability, and lipophilicity. chemrxiv.orgresearchgate.net This highlights the potential of this scaffold to overcome common liabilities associated with aromatic heterocycles in drug candidates.
Other Heterocycle Bioisosteric Replacements
The versatility of the azabicyclo[3.1.1]heptane skeleton extends beyond piperidine and pyridine. Its rigid framework can be adapted to mimic other heterocyclic systems. For example, related bridged bicyclic morpholines, such as 3-oxa-6-azabicylo[3.1.1]heptane, have been investigated as morpholine (B109124) isosteres. researchgate.net The ability to introduce heteroatoms at different positions within the bicyclic system provides a platform for creating a diverse range of novel heterocyclic bioisosteres with tailored properties.
Preparation of Multifunctional Intermediates for Complex Molecule Synthesis
This compound is not only a rigid scaffold but also a multifunctional intermediate. The lactam, the fluorine atom, and the bicyclic core itself represent reactive handles that can be selectively manipulated to build more complex molecules. For example, the related 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has been described as a promising building block for the selective derivatization of the cyclobutane (B1203170) ring, leading to novel conformationally restricted piperidine derivatives. mykhailiukchem.orgacs.orgnih.gov The lactam functionality in this compound can be hydrolyzed or reduced to access amines and amino alcohols, while the fluorine atom can influence the reactivity of adjacent positions. This allows for the sequential introduction of various functional groups, making it a valuable precursor for the synthesis of intricate target molecules.
Design and Synthesis of Analog Libraries for Structure-Activity Relationship Studies (SAR) in Chemical Biology
The development of efficient synthetic routes to azabicyclo[3.1.1]heptane derivatives enables the rapid generation of analog libraries for structure-activity relationship (SAR) studies. By systematically modifying the substituents on the bicyclic core, chemists can probe the specific interactions between a ligand and its biological target. The defined stereochemistry and conformational rigidity of the scaffold ensure that changes in biological activity can be more directly correlated to the specific structural modifications made.
The availability of building blocks like this compound allows for the creation of libraries of compounds with diverse substitution patterns. activate-scientific.com This systematic approach is crucial for optimizing lead compounds, improving potency, selectivity, and pharmacokinetic profiles. The insights gained from such SAR studies are invaluable for the rational design of new therapeutic agents. nih.gov
Future Perspectives in 5 Fluoro 3 Azabicyclo 3.1.1 Heptan 2 One Research
Development of Novel and Sustainable Synthetic Methodologies
Future research will likely focus on developing more efficient, scalable, and environmentally benign methods for synthesizing the 5-fluoro-3-azabicyclo[3.1.1]heptan-2-one core. Current strategies for the parent 3-azabicyclo[3.1.1]heptane scaffold provide a strong foundation for this work. One notable approach involves the reduction of spirocyclic oxetanyl nitriles, a method whose mechanism, scope, and scalability have been studied for the general synthesis of the core structure. researchgate.netnih.gov Another powerful strategy relies on the intramolecular imide formation from a suitably 1,3-disubstituted cyclobutane (B1203170) precursor, which has been successfully used for the multigram synthesis of related derivatives. chemrxiv.orgchemrxiv.org
| Synthetic Strategy | Key Precursors | Catalyst/Reagent | Scaffold Type | Reference(s) |
| Reduction of Spiro-nitrile | Spirocyclic oxetanyl nitrile | Various reducing agents | 3-Azabicyclo[3.1.1]heptane | researchgate.netnih.gov |
| Intramolecular Imide Formation | 1,3-functionalized cyclobutane | N/A (cyclization) | 3-Azabicyclo[3.1.1]heptane-2,4-dione | chemrxiv.orgchemrxiv.org |
| (3+3) Annulation | Bicyclo[1.1.0]butane, Vinyl azide (B81097) | Ti(III) complex | 2-Azabicyclo[3.1.1]heptene | acs.org |
| Dipolar (4π + 2σ) Cycloaddition | Bicyclo[1.1.0]butane, Nitrone | Amine promoter | 2-Oxa-3-azabicyclo[3.1.1]heptane | rsc.org |
Advanced Stereoselective Synthesis and Chiral Pool Applications
The biological activity of complex molecules is critically dependent on their stereochemistry. Therefore, a major future direction is the development of advanced stereoselective methods to access specific enantiomers and diastereomers of this compound. A key strategy for achieving this involves the diastereoselective functionalization of a cyclobutane intermediate. For example, a diastereoselective Strecker reaction performed on 3-oxocyclobutanecarboxylate has been shown to effectively establish the required stereocenters for the synthesis of related 3-azabicyclo[3.1.1]heptane derivatives. chemrxiv.orgchemrxiv.org Applying and refining such methodologies will be crucial for producing enantiomerically pure fluorinated lactams.
Once synthesized, these chiral, non-racemic building blocks have significant potential for chiral pool applications. They can be employed as rigid scaffolds to control the three-dimensional orientation of appended functional groups in asymmetric synthesis or to serve as chiral ligands in catalysis. While the direct application of this compound as a chiral auxiliary is yet to be explored, the inherent rigidity and well-defined stereochemistry of the bicyclic system make it an attractive candidate for such roles.
Exploration of New Chemical Transformations and Derivatization Routes
The utility of this compound as a building block is defined by the chemical transformations it can undergo. Future research will undoubtedly focus on exploring diverse derivatization routes to expand its chemical space. The parent 3-azabicyclo[3.1.1]heptane scaffold is known to be readily derivatized. researchgate.net An efficient two-step, multigram synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has been reported, highlighting it as a valuable intermediate for selective modifications of the cyclobutane ring to produce novel, conformationally restricted piperidine (B6355638) derivatives. acs.orgnih.gov
A particularly compelling example is the derivatization of the closely related 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione. This intermediate has been used to synthesize a series of monoprotected bicyclic diamines and, notably, bridged analogs of Thalidomide (B1683933). chemrxiv.orgchemrxiv.org This demonstrates the potential to use the bicyclic core to create novel analogs of known drugs, including components for advanced therapeutic modalities like proteolysis-targeting chimeras (PROTACs). chemrxiv.org Future work on this compound will likely involve selective reactions at the nitrogen atom, the carbon alpha to the carbonyl group, and potentially the fluorinated bridgehead carbon, opening pathways to a wide array of new functionalized molecules.
Integration with Flow Chemistry and Automated Synthesis
To accelerate the discovery and development of molecules based on the this compound scaffold, the integration of modern synthesis technologies is essential. Flow chemistry and automated synthesis platforms offer significant advantages in terms of reaction optimization, safety, and scalability. While specific applications of these technologies to the title compound have not been extensively reported, many of the synthetic steps used for related bicyclic systems are amenable to such an approach.
For example, photochemical reactions, such as the photoinduced [3σ + 2σ] cycloaddition used to construct aminobicyclo[3.1.1]heptanes, are particularly well-suited for flow reactors, which allow for precise control of irradiation time and temperature. acs.org Similarly, reactions involving highly reactive or unstable intermediates, such as diazo compounds used in some cyclopropanation routes, can be generated and used in-situ within a flow system, enhancing safety and control. nih.gov The development of automated synthesis protocols would enable the rapid generation of a library of derivatives for high-throughput screening, significantly accelerating the drug discovery process. mdpi.com
Application in the Construction of Next-Generation Molecular Scaffolds
The primary driver for research into this compound is its potential application as a next-generation molecular scaffold in medicinal chemistry. The concept of "escaping from flatland" involves replacing flat aromatic rings in drug candidates with three-dimensional saturated structures to improve properties such as solubility, metabolic stability, and binding affinity. acs.org The 3-azabicyclo[3.1.1]heptane core is an excellent bioisostere for meta-substituted benzene (B151609) rings and pyridines. researchgate.netacs.orgnih.gov Its incorporation into the antihistamine drug Rupatidine in place of a pyridine (B92270) ring, for instance, led to a dramatic improvement in physicochemical properties. researchgate.netnih.gov
The rigid, bicyclic nature of this scaffold provides a well-defined three-dimensional exit vector for substituents, making it an ideal building block for structure-based drug design. Closely related structures, such as 6-oxo-3-azabicyclo[3.1.1]heptan-3-yl, have been incorporated into PIM kinase inhibitors, demonstrating the value of this core in developing targeted therapeutics. google.com Furthermore, its use in creating bridged thalidomide analogs for PROTACs showcases its utility in constructing complex, next-generation therapeutic modalities. chemrxiv.org The addition of a fluorine atom and a lactam in this compound offers further opportunities to modulate properties like lipophilicity, metabolic stability, and hydrogen bonding capacity, making it a highly valuable scaffold for future drug discovery programs.
Q & A
Basic: What synthetic routes are recommended for 5-Fluoro-3-azabicyclo[3.1.1]heptan-2-one?
Methodological Answer:
- Fluorination Strategies : Introduce fluorine early via electrophilic fluorination of bicyclic precursors (e.g., using Selectfluor®) or late-stage functionalization via nucleophilic substitution.
- Cyclization : Use ring-closing metathesis or acid-catalyzed cyclization of fluorinated linear precursors.
- Oxidation : Oxidize secondary alcohols in intermediates to ketones using Jones reagent or Swern oxidation, ensuring compatibility with fluorinated moieties .
- Safety : Follow protocols for handling fluorinated reagents (e.g., inert atmosphere, corrosion-resistant equipment) to avoid side reactions .
Basic: What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : Use -NMR to confirm fluorine position and /-NMR to assign bicyclic framework. Compare with computed chemical shifts (DFT) for validation .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula; observe fragmentation patterns unique to bicyclic fluorinated ketones.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or ring conformation .
Basic: How should researchers handle and store this compound?
Methodological Answer:
- Storage : Store in airtight containers under inert gas (N/Ar) at room temperature to prevent hydrolysis or oxidation. Avoid exposure to moisture and light .
- Spill Management : Use absorbent materials (e.g., vermiculite) for solid spills; neutralize liquid spills with non-reactive solvents. Follow protocols for fluorinated waste disposal .
Advanced: How can computational modeling optimize the synthesis and reactivity of this compound?
Methodological Answer:
- DFT Calculations : Predict transition states for fluorination steps and evaluate thermodynamic stability of intermediates.
- Solvent Effects : Simulate solvent polarity impacts on reaction rates using COSMO-RS models.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization for bioactivity studies .
Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation : Combine -NMR with IR spectroscopy (C=O stretch ~1700 cm) and MS fragmentation patterns.
- Isotopic Labeling : Synthesize - or -labeled analogs to clarify ambiguous signals.
- Crystallographic Data : Use single-crystal X-ray structures as a definitive reference, especially for stereochemical assignments .
Advanced: How does the fluorine substituent influence the metabolic stability of this compound in pharmacological studies?
Methodological Answer:
- In Vitro Assays : Incubate with liver microsomes (human/rat) to measure half-life. Compare with non-fluorinated analogs.
- Metabolite ID : Use LC-HRMS to identify oxidative metabolites; fluorine often reduces CYP450-mediated oxidation.
- Computational ADME : Predict logP and metabolic sites using software like Schrödinger’s QikProp .
Table 1: Key Physicochemical Properties and Comparative Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
